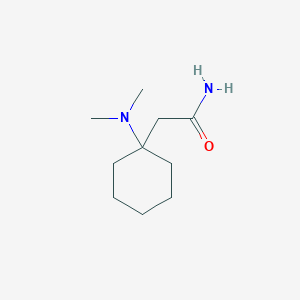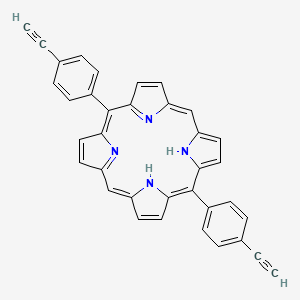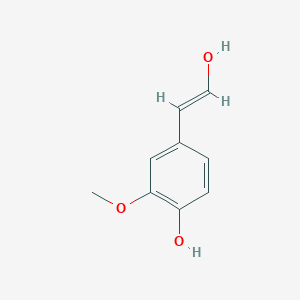
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyvinyl group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with acetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the hydroxyvinyl group is introduced at the para position relative to the methoxy group.
Starting Materials: 2-methoxyphenol, acetaldehyde
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form a carbonyl group.
Reduction: The hydroxyvinyl group can be reduced to form an ethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride).
Major Products
Oxidation: Formation of (E)-4-(2-Oxoethyl)-2-methoxyphenol.
Reduction: Formation of (E)-4-(2-Ethyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyacetophenone: Similar structure but with an acetyl group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxyvinyl group.
Uniqueness
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical and biological properties. This group allows for specific reactions and interactions that are not possible with the other similar compounds listed above.
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+ |
Clave InChI |
MGRQLSWDIFMJGV-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


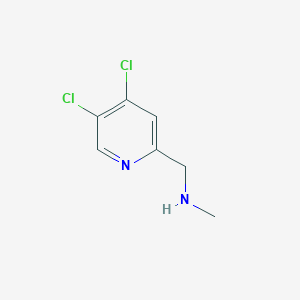
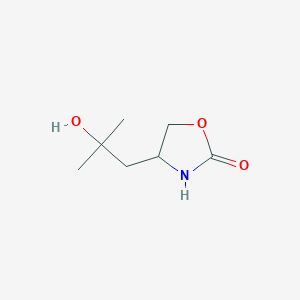
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
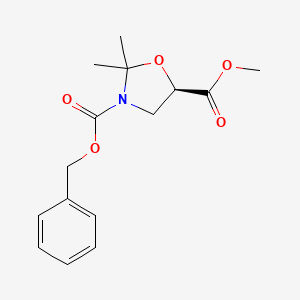


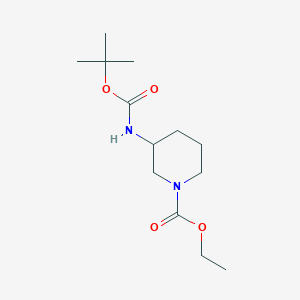
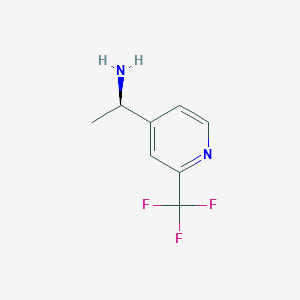
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
